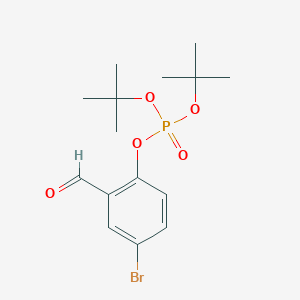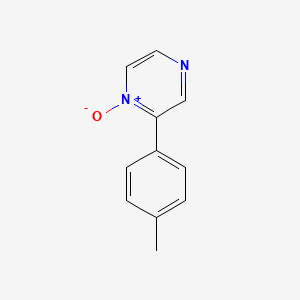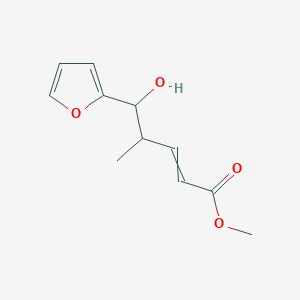
Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate: is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse chemical reactivity and significant biological activities. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a pent-2-enoate moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate typically involves the condensation of 5-hydroxymethylfurfural (HMF) with appropriate aldehydes or ketones. One common method involves the reaction of HMF with 3,3-dimethyl-2-butanone under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid (PTSA), and methanol as a solvent .
Industrial Production Methods
Industrial production of this compound can be achieved through biomass conversion processes. Biomass-derived furfural and HMF are key intermediates in the synthesis of various furan derivatives. The catalytic conversion of biomass to HMF, followed by condensation reactions, is a sustainable and efficient method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various furan derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring or the pent-2-enoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various furan derivatives, alcohols, and substituted furan compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate involves its interaction with various molecular targets and pathways. The furan ring can participate in electron delocalization, making it reactive towards electrophiles and nucleophiles. The compound can also form hydrogen bonds and other interactions with biological molecules, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Furfural: A key intermediate in the synthesis of furan derivatives.
5-Hydroxymethylfurfural (HMF): A biomass-derived compound used in the synthesis of various furan derivatives.
Furfurylamine: A derivative of furfural used in pharmaceuticals.
Uniqueness
Methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate is unique due to its specific structure, which combines a furan ring with a pent-2-enoate moiety. This combination imparts distinct chemical reactivity and biological activities, making it valuable for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
919296-38-1 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 5-(furan-2-yl)-5-hydroxy-4-methylpent-2-enoate |
InChI |
InChI=1S/C11H14O4/c1-8(5-6-10(12)14-2)11(13)9-4-3-7-15-9/h3-8,11,13H,1-2H3 |
InChI Key |
DOLLVNCCQRDNHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC(=O)OC)C(C1=CC=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


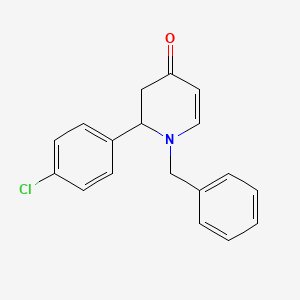
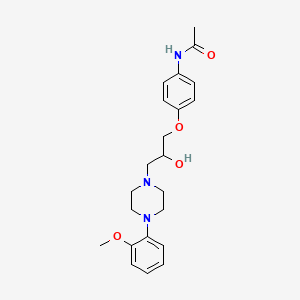
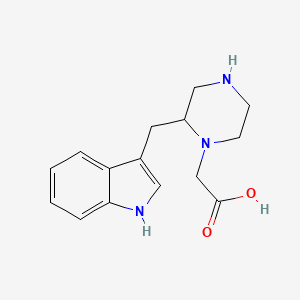
![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)
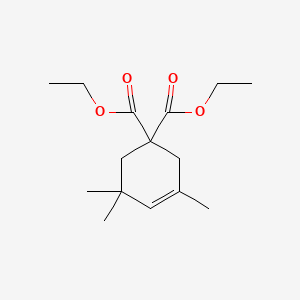
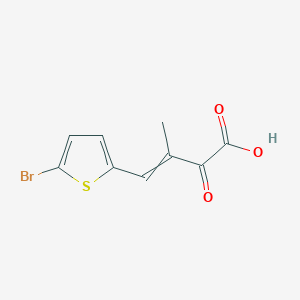
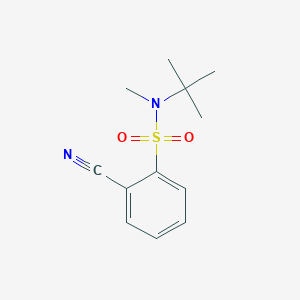
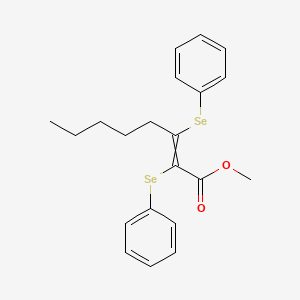
![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
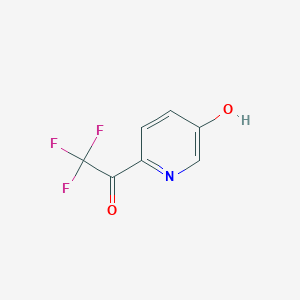
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
